molecular formula C68H103N11O22 B12297856 (3-hydroxy-2-oxopropyl) N-[2-[[4-[[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate

(3-hydroxy-2-oxopropyl) N-[2-[[4-[[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate

Cat. No.: B12297856
M. Wt: 1426.6 g/mol
InChI Key: BGFZCTPREVDQQQ-UHFFFAOYSA-N
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Description

Polyethylene Glycol (PEG) Backbone

The compound features an octa-ethylene glycol (PEG8) chain, characterized by repeating ethoxy units (-O-CH2-CH2-). This segment enhances solubility and reduces immunogenicity, critical for in vivo applications. The PEG chain’s length (approximately 3.5 nm for PEG8) ensures optimal spacing between functional groups, minimizing steric hindrance during conjugation.

Subunit Role Key Features
PEG8 Solubility enhancer Eight ethoxy units, molecular weight ~352 Da
Triazole Stable linker 1,4-disubstituted ring from strain-promoted cycloaddition
Succinimidyl ester Amine reactivity Reacts with lysine residues or terminal amines

Triazole Linker

The 1,2,3-triazol-1-yl group results from a bioorthogonal reaction between a strained cyclooctyne (e.g., DBCO) and an azide. This linkage is chemically inert under physiological conditions, ensuring stability in biological environments. The triazole’s planar structure facilitates π-π stacking interactions with aromatic residues, potentially influencing target binding.

Succinimidyl Ester Motif

The 2,5-dioxopyrrol-1-yl group is a succinimidyl ester that reacts selectively with primary amines (e.g., lysine side chains) to form stable amide bonds. Its electron-deficient carbonyl groups increase electrophilicity, accelerating nucleophilic attack. The ester’s hydrolysis half-life in aqueous buffers (pH 7.4) is approximately 4–6 hours, allowing controlled conjugation.

Stereochemical Analysis of Chiral Centers and Conformational Flexibility

Chiral Centers

  • 3-Phenylpropanoyl Subunit : The central carbon of the 3-phenylpropanoyl group (C-3) is chiral, with configuration determined during synthesis. If unmodified, this site exists as a racemic mixture unless chiral catalysts or resolved intermediates are used.
  • Hexanoyl Boc-Protected Amine : The hexanoyl chain’s C-6 carbon, bearing the Boc group, is another stereogenic center. Enantiomeric purity here is critical for maintaining consistent binding kinetics in downstream applications.

Conformational Flexibility

  • PEG Chain Dynamics : The PEG8 spacer adopts a helical conformation in aqueous solutions, with gauche orientations dominating the O-CH2-CH2-O linkages. This flexibility allows the compound to adapt to varying steric environments.
  • Triazole Rigidity : The planar triazole ring restricts rotational freedom at its junction points, creating a semi-rigid scaffold that orients functional groups at fixed angles.
  • Succinimidyl Ester Reactivity : The ester’s conformation is locked into a cyclic structure, ensuring optimal alignment of reactive carbonyl groups for nucleophilic attack.

Properties

Molecular Formula

C68H103N11O22

Molecular Weight

1426.6 g/mol

IUPAC Name

(3-hydroxy-2-oxopropyl) N-[2-[[4-[[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C68H103N11O22/c1-68(2,3)101-65(88)69-25-12-11-16-57(63(86)71-54-20-18-53(19-21-54)50-99-66(89)76(4)27-28-77(5)67(90)100-51-56(81)49-80)73-64(87)58(46-52-14-8-6-9-15-52)72-60(83)24-30-91-32-34-93-36-38-95-40-42-97-44-45-98-43-41-96-39-37-94-35-33-92-31-29-78-48-55(74-75-78)47-70-59(82)17-10-7-13-26-79-61(84)22-23-62(79)85/h6,8-9,14-15,18-23,48,57-58,80H,7,10-13,16-17,24-47,49-51H2,1-5H3,(H,69,88)(H,70,82)(H,71,86)(H,72,83)(H,73,87)

InChI Key

BGFZCTPREVDQQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)CCCCCN4C(=O)C=CC4=O

Origin of Product

United States

Preparation Methods

Synthesis of the (3-Hydroxy-2-Oxopropyl) Carbamate Core

The foundational (3-hydroxy-2-oxopropyl) carbamate moiety is synthesized via a two-step protocol. First, aldol condensation between acetophenone derivatives and isatins under microwave irradiation in aqueous media yields 3-hydroxy-2-oxindole intermediates. This method, optimized for catalyst-free conditions, achieves high yields (75–92%) within 10–15 minutes at 100°C. The oxo group is introduced via ketone participation in the aldol reaction, while the hydroxyl group arises from subsequent keto-enol tautomerization.

For carbamate installation, the hydroxyl group is reacted with methyl chloroformate in the presence of pyridine as a base. This step, performed in anhydrous dichloromethane at 0°C, prevents premature hydrolysis of the chloroformate. The reaction mixture is quenched with ice water, extracted with ethyl acetate, and dried over sodium sulfate, yielding the carbamate core in ~85% purity.

Triazole Ring Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The central 1,2,3-triazole ring is constructed using click chemistry. The alkyne component, 6-(2,5-dioxopyrrol-1-yl)hexanoyl azide, is prepared from hexanedioic acid monoamide. The amine is converted to an azide via diazotization with sodium nitrite and hydrochloric acid, followed by displacement with sodium azide. The alkyne counterpart, propargylamine-functionalized PEG8 (eight ethoxy units), is synthesized by reacting propargylamine with PEG8-tosylate in acetonitrile under reflux.

Cycloaddition is catalyzed by Cu(I) bromide and sodium ascorbate in a tert-butanol/water mixture (1:1). The reaction proceeds at room temperature for 12 hours, achieving >90% conversion. Post-reaction, the triazole product is purified via silica gel chromatography (eluent: ethyl acetate/methanol 9:1), with the triazole’s regioselectivity confirmed by 1H-NMR (singlet at δ 7.8 ppm for the triazole proton).

Assembly of the Polyethylene Glycol (PEG) Chain

The octa-ethoxy (PEG8) segment is assembled iteratively using Williamson ether synthesis. Each ethoxy unit is added by reacting the terminal hydroxyl group with tosyl chloride in pyridine, followed by displacement with ethylene glycol mono-sodium salt. After eight iterations, the PEG8 chain is terminated with a propargyl group for subsequent CuAAC.

Alternative approaches utilize pre-synthesized PEG8-diamine, which is Boc-protected at one end and functionalized with a carboxylic acid at the other for amide coupling. This method reduces step count but requires careful pH control during Boc deprotection (trifluoroacetic acid in dichloromethane, 0°C).

Introduction of the 2,5-Dioxopyrrol-1-yl Group

The dioxopyrrole moiety is introduced via NHS ester coupling. 2,5-Dioxopyrrol-1-yl-hexanoic acid is activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran. The activated ester reacts with the primary amine on the triazole-linked hexanamide at pH 8.5 (adjusted with triethylamine), yielding the conjugate in 78% yield after recrystallization from methanol/acetone.

Protecting Group Strategy: Boc and Carbamate Management

The tert-butyloxycarbonyl (Boc) group on the hexanamide is introduced using di-tert-butyl dicarbonate in dichloromethane with 4-dimethylaminopyridine (DMAP). Deprotection is achieved with 4M HCl in dioxane, followed by neutralization with sodium bicarbonate. The carbamate groups on the central scaffold are preserved by avoiding strongly acidic conditions during other steps.

Final Coupling and Global Deprotection

The fully functionalized PEG-triazole-dioxopyrrole segment is coupled to the carbamate core using EDC/HOBt in dimethylformamide. The reaction is stirred at 25°C for 24 hours, with progress monitored by TLC. Post-coupling, global deprotection removes residual Boc groups, and the product is purified via reverse-phase HPLC (acetonitrile/water gradient).

Characterization and Analytical Data

Key intermediates are characterized by:

  • 1H-NMR : Triazole proton (δ 7.8 ppm), PEG methylene (δ 3.5–3.7 ppm), dioxopyrrole (δ 2.5 ppm).
  • ESI-MS : Molecular ion peaks matching theoretical masses (e.g., [M+H]+ 1523.6 for the PEG8-triazole intermediate).
  • IR : Carbamate C=O stretch at 1700 cm⁻¹, amide I band at 1650 cm⁻¹.

Challenges and Optimization

  • Solubility Issues : Long PEG chains necessitate polar solvents (e.g., DMF, DMSO) for homogenization.
  • Side Reactions : Epimerization at the 3-hydroxy-2-oxo center is mitigated by conducting reactions below 30°C.
  • Purification : Size-exclusion chromatography resolves high-molecular-weight byproducts from the final compound.

Chemical Reactions Analysis

Structural Analysis and Functional Groups

The molecule features:

  • Carbamate group (N-methylcarbamate): Sensitive to acidic/basic hydrolysis.

  • Multiple amide bonds : Stable under most conditions but may undergo cleavage under harsh acidic/basic conditions.

  • Hydroxyl group (-OH): Potential site for alkylation, acylation, or esterification.

  • Oxo group (ketone): May participate in nucleophilic additions or reductions.

  • Ethoxy chains : Susceptible to ether cleavage under strong acidic conditions.

  • Triazolyl and pyrrolidinyl moieties : Likely contribute to molecular stability through conjugation.

Hydrolysis of Carbamate

The N-methylcarbamate group is prone to hydrolysis in acidic or basic conditions, forming a primary amine and methylamine.
Reaction :
N-methylcarbamate+H+Ammonium salt+Methylamine\text{N-methylcarbamate} + \text{H}^+ \rightarrow \text{Ammonium salt} + \text{Methylamine}

Amide Bond Cleavage

Amide bonds in the molecule may hydrolyze under extreme conditions (e.g., concentrated HCl or NaOH at elevated temperatures), yielding carboxylic acids and amines.

Oxidation/Reduction of Functional Groups

  • Ketone group (oxo) : May undergo reduction to a secondary alcohol (R-CO-RR-CH(OH)-R\text{R-CO-R} \rightarrow \text{R-CH(OH)-R}).

  • Hydroxyl group : Could oxidize to a carbonyl group under strong oxidizing agents (e.g., KMnO₄).

Alkylation/Acylation of Hydroxyl Groups

The hydroxyl group may react with alkyl halides or acyl chlorides to form ethers or esters.

Stability and Environmental Fate

  • Solubility : Likely limited in aqueous systems due to hydrophobic substituents.

  • Biodegradation : Complex substituents may resist microbial degradation, leading to environmental persistence.

  • Thermal Stability : Amide and carbamate groups typically exhibit moderate thermal stability, though decomposition may occur at high temperatures.

Limitations in Available Data

The provided search results ( , , ) do not contain specific reaction data for this compound. While structural analogs (e.g., carbamates, amides) are discussed, direct experimental findings for the queried molecule are absent. Further research using peer-reviewed journals or proprietary databases would be required for detailed mechanistic insights.

Scientific Research Applications

Overview

The compound (3-hydroxy-2-oxopropyl) N-[2-[[4-[[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate is a complex organic compound with potential applications across various fields, notably in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by relevant studies and data.

Medicinal Chemistry Applications

  • Antiviral Agents : The compound has been investigated for its potential as an antiviral agent. Research indicates that compounds with similar structural motifs can inhibit viral replication by targeting specific viral proteins or enzymes essential for the virus's life cycle .
  • Anticancer Activity : The structure of this compound suggests potential interactions with cellular pathways involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further research in oncology .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. Inhibitors of mono-ADP-ribosyltransferase have been identified as promising therapeutic agents against bacterial infections, suggesting that this compound could be explored for similar applications .

Chemical and Biological Properties

The compound's molecular weight is approximately 865 g/mol, and it contains multiple functional groups that enhance its solubility and biological activity. Its structure allows for interactions with various biological targets, which is crucial for its efficacy as a therapeutic agent.

Case Studies

  • Study on Antiviral Properties : A study published in 2020 evaluated a series of compounds structurally related to the target compound for their antiviral efficacy against various viruses. Results indicated significant inhibition of viral replication at micromolar concentrations, highlighting the need for further investigation into this class of compounds .
  • Cancer Cell Line Testing : In vitro studies have shown that compounds with similar structures can effectively reduce cell viability in multiple cancer cell lines, including breast and prostate cancer cells. These findings suggest a potential pathway for developing new anticancer therapies based on the parent structure of the compound .

Mechanism of Action

The mechanism of action of (3-hydroxy-2-oxopropyl) N-[2-[[4-[[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Table 1: Key Functional Groups and Their Roles in Comparison

Functional Group Role in Target Compound Similar Compounds Differences References
Triazole ring Bioconjugation site Triazole-pyrazole hybrids Longer ethoxy chains in target
PEG-like ethoxy chains Solubility enhancement Octyltin stabilizers Non-metallic vs. tin-based
Dioxopyrrol linker Redox-sensitive cleavage Esters in poplar bud compounds Higher specificity in target
Boc-protected amine Synthetic intermediate Carboxamide derivatives Similar protection strategies

Characterization :

  • NMR : Solid-state NMR (ssNMR) could resolve conformational differences in solid vs. solution states, as demonstrated for T-2 toxin .
  • LC/MS: Essential for verifying purity and identifying trace impurities, analogous to marine actinomycete metabolite analysis .
  • HPLC : Used for isolating isomers, as in phenyl-hydroxy-acetamide derivatives .

Physicochemical Properties

Table 2: Inferred Properties vs. Analogues

Property Target Compound Triazole-Pyrazole Hybrids Phenyl-Hydroxy-Acetamides
Molecular Weight ~1500–2000 Da (estimated) 300–500 Da 400–600 Da
Solubility (Water) High (due to ethoxy chains) Moderate Low
Stability (pH 7.4) Stable (Boc protection) pH-sensitive Hydrolysis-prone
LogP ~1.5 (predicted) 2.5–3.5 3.0–4.0

Biological Activity

The compound (3-hydroxy-2-oxopropyl) N-[2-[[4-[[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate is a complex organic molecule with potential biological activities. Its intricate structure suggests multiple functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure includes various functional groups such as carbamate, amide, and triazole moieties, which are known for their diverse biological activities. The presence of hydroxyl groups and aromatic rings enhances the potential for interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with quinazoline and quinazolinone derivatives have shown potent antimicrobial effects. For instance, derivatives synthesized from these structures have demonstrated superior antibacterial activity compared to antifungal effects, indicating a selective mechanism of action against bacterial pathogens .
  • Anticancer Properties : Certain derivatives of complex organic compounds have been evaluated for their ability to induce apoptosis in cancer cells. Mechanistic studies reveal that these compounds can increase the expression levels of cleaved caspase-3, a key marker for apoptosis, suggesting their potential as anticancer agents .
  • Enzyme Inhibition : The structural components of this compound suggest potential activity as enzyme inhibitors. For example, compounds with similar triazole structures have been identified as effective inhibitors of various enzymes involved in cancer progression and microbial resistance .

Antimicrobial Evaluation

A study focused on synthesizing and evaluating derivatives of quinazoline reported that certain compounds exhibited broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. The structure–activity relationship indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial potency .

Anticancer Activity

In a recent investigation, a series of quinolinone derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. Compounds demonstrated significant inhibition of cell proliferation, with some inducing apoptosis through caspase activation pathways. This highlights the therapeutic potential of compounds related to the target molecule in oncology .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReferences
AntimicrobialQuinazoline DerivativesSuperior antibacterial activity
AnticancerQuinolinone DerivativesInduction of apoptosis (caspase activation)
Enzyme InhibitionTriazole CompoundsEffective enzyme inhibitors

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for constructing the complex polyether and triazole motifs in this compound?

  • Methodological Answer : The synthesis of polyether chains and triazole linkages requires iterative coupling reactions. For polyethers, Williamson ether synthesis or Mitsunobu reactions are recommended, with strict control of stoichiometry and reaction time to avoid oligomerization . Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is ideal for triazole formation, ensuring regioselectivity and high yields . Computational tools like quantum chemical calculations can predict reaction intermediates and optimize conditions (e.g., solvent, temperature) to minimize side products .

Q. Which analytical techniques are most effective for characterizing the compound’s stereochemistry and functional group integrity?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to resolve overlapping signals in polyether regions and confirm stereochemistry .
  • Mass Spectrometry : High-resolution LC-MS (Orbitrap or TOF) with ESI+ ionization detects fragmentation patterns of labile groups (e.g., dioxopyrrol) .
  • X-ray Crystallography : For unambiguous confirmation of stereocenters, single-crystal analysis is critical, though challenging due to the compound’s flexibility .

Advanced Research Questions

Q. How can computational modeling improve the design of multi-step synthesis protocols for this compound?

  • Methodological Answer : Reaction path search algorithms (e.g., GRRM, AFIR) combined with density functional theory (DFT) identify low-energy pathways and transition states, reducing trial-and-error experimentation . For example, modeling the nucleophilic attack in polyether formation can predict solvent effects on reaction rates. AI-driven platforms (e.g., COMSOL Multiphysics) enable virtual screening of coupling reagents and catalysts, accelerating iterative optimization .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer : Discrepancies between experimental and predicted spectra often arise from dynamic conformational changes. Approaches include:

  • Variable-Temperature NMR : To freeze rotational conformers and simplify splitting patterns .
  • Isotopic Labeling : 15N^{15}\text{N}- or 2H^{2}\text{H}-labeling of triazole or methyl groups clarifies ambiguous peaks .
  • Cross-validation : Compare data from orthogonal techniques (e.g., IR carbonyl stretches vs. 13C^{13}\text{C} NMR shifts) to confirm functional groups .

Q. How can researchers optimize the compound’s solubility and stability for in vitro bioactivity assays?

  • Methodological Answer :

  • Solubility : Use co-solvents (DMSO/water mixtures) or cyclodextrin encapsulation to enhance aqueous solubility. Molecular dynamics simulations predict solvation free energies for solvent selection .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., BHT) to protect labile dioxopyrrol groups .

Q. What advanced separation technologies are suitable for purifying this structurally complex compound?

  • Methodological Answer :

  • Chromatography : Use high-resolution RP-HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) to resolve closely related impurities .
  • Membrane Separation : Nanofiltration (3 kDa MWCO) removes low-MW byproducts from coupling reactions .
  • Prep-SFC : Supercritical fluid chromatography achieves baseline separation of stereoisomers with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to evaluate the compound’s reactivity in coupling reactions?

  • Methodological Answer :

  • Pseudo-First-Order Conditions : Use excess nucleophile (e.g., alcohol for etherification) to simplify rate law determination .
  • In-situ Monitoring : ReactIR or inline NMR tracks reaction progress in real time, identifying rate-limiting steps .
  • Arrhenius Analysis : Perform reactions at 4–5 temperatures (e.g., 25–80°C) to calculate activation energy and validate computational models .

Q. What statistical methods are recommended for analyzing high-throughput screening data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Multivariate Analysis : PCA or PLS regression identifies key structural descriptors (e.g., logP, H-bond donors) correlating with bioactivity .
  • Machine Learning : Random forest or neural networks classify active/inactive derivatives, prioritizing candidates for synthesis .

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